
Siccanin
Overview
Description
Siccanin is an unusual, fused, phenolic pentacycle first isolated from Helminthosporium siccans and reported in 1962 as a potent antifungal agent . It inhibits succinate dehydrogenase in the terminal electron transport system . It has been identified as the first nanomolar inhibitor of the Plasmodium falciparum complex II . Moreover, it also inhibits complex III in the low-micromolar range .
Synthesis Analysis
There is only one enantioselective synthesis of this compound described so far, which was developed by Trost et al . They used a Pd-catalyzed asymmetric allylic alkylation and a radical epoxy olefin cyclization as key steps .
Molecular Structure Analysis
The molecular formula of this compound is C22H30O3 . Its exact mass is 342.22 and its molecular weight is 342.480 .
Chemical Reactions Analysis
This compound is a potent inhibitor of some pathogenic fungi like Trichophyton mentagrophytes and inhibits their mitochondrial succinate dehydrogenase . It was found to be effective against enzymes from P. aeruginosa, P. putida, rat and mouse mitochondria but ineffective or less effective against Escherichia coli, Corynebacterium glutamicum, and porcine mitochondria enzyme .
Physical And Chemical Properties Analysis
This compound has a melting point of 139-140°C . Its boiling point is predicted to be 427.8±45.0 °C . The predicted density is 1.18±0.1 g/cm3 . It is soluble in DMF, DMSO, Ethanol, and Methanol .
Scientific Research Applications
Enantioselective Synthesis
Siccanin, a compound with significant antifungal properties, has been synthesized enantioselectively via a biomimetic route. This synthesis involves two sequential radical cyclizations and has implications for understanding the biosynthesis of this family of compounds (Trost, Shen & Surivet, 2004).
Succinate Dehydrogenase Inhibition
This compound has been identified as a succinate dehydrogenase inhibitor, effective against certain pathogenic fungi. It inhibits mitochondrial succinate dehydrogenase and shows species-selective inhibition, making it a potential lead compound for new chemotherapeutics (Mogi et al., 2009).
Antibiotic Action
This compound acts as an antibiotic by inhibiting succinate dehydrogenase in the terminal electron transport chain, disrupting cellular respiration. This mechanism underlies its antifungal activity, particularly against Trichophyton mentagrophytes (Nose & Endo, 1971).
Antifungal Properties
This compound has demonstrated useful antidermatophytic activity in vitro, showing potential as an alternative to traditional antifungal treatments (Bellotti & Riviera, 1985).
Biosynthetic Pathway Elucidation
Research has detailed the biosynthetic pathway of this compound, involving the coupling of terpenic precursors and oxidative conversions, leading to various this compound derivatives (Suzuki & Nozoe, 1974).
Dual-Target Inhibition
This compound has been identified as a dual-target inhibitor of Plasmodium falciparum's mitochondrial complexes II and III. This selective inhibition highlights its potential as a new class of antimalarial drugs, distinct from existing treatments (Komatsuya et al., 2022).
Mechanism of Action
Target of Action
Siccanin primarily targets the Mitochondrial Complex II and Complex III of the Plasmodium falciparum . These complexes are part of the electron transport chain (ETC) dehydrogenases, which shuttle electrons from their respective substrates to the ubiquinone pool . The Complex II has been shown to be essential for parasite survival in the mosquito stage, while Complex III has been validated as a drug target in the blood-stage parasite .
Mode of Action
This compound inhibits succinate dehydrogenase in the terminal electron transport system . It has been identified as a nanomolar inhibitor of the P. falciparum Complex II . Moreover, it also inhibits Complex III in the low-micromolar range . The proximity of the this compound binding site to the quinone-binding site of the enzyme has been noted in recent studies .
Biochemical Pathways
This compound affects the mitochondrial electron transport chain (ETC) in Plasmodium falciparum . The ETC dehydrogenases shuttle electrons from their respective substrates to the ubiquinone pool, from which electrons are consecutively transferred to Complex III, Complex IV, and finally to molecular oxygen .
Result of Action
This compound’s action results in the inhibition of the P. falciparum Complex II and Complex III . This inhibition disrupts the normal functioning of the electron transport chain, thereby affecting the energy production within the cells . It has been identified as a potent and selective inhibitor of P. falciparum complexes II and III over mammalian enzymes .
Action Environment
putida, rat and mouse mitochondria but ineffective or less effective against Escherichia coli, Corynebacterium glutamicum, and porcine mitochondria enzyme . This suggests that the species and cellular environment can influence this compound’s efficacy.
Safety and Hazards
Future Directions
Given that Siccanin inhibits the growth of DLD-1 (a cancer cell line) and HDF (a normal cell line), it will be critical to determine the mammalian target of this compound in order to increase the compound’s selectivity against the parasite for potential future development as an anti-parasitic drug .
properties
IUPAC Name |
(1S,4R,12S,15S,20S)-8,12,16,16-tetramethyl-3,11-dioxapentacyclo[10.7.1.01,15.04,20.05,10]icosa-5,7,9-trien-6-ol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H30O3/c1-13-10-14(23)17-15(11-13)25-21(4)9-6-16-20(2,3)7-5-8-22(16)12-24-18(17)19(21)22/h10-11,16,18-19,23H,5-9,12H2,1-4H3/t16-,18-,19-,21-,22-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UGGAILYEBCSZIV-ITJSPEIASA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C2C3C4C(CCC5C4(CCCC5(C)C)CO3)(OC2=C1)C)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC(=C2[C@H]3[C@H]4[C@](CC[C@@H]5[C@]4(CCCC5(C)C)CO3)(OC2=C1)C)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H30O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
342.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
22733-60-4 | |
| Record name | (-)-Siccanin | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=22733-60-4 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Siccanin [INN:JAN] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0022733604 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | SICCANIN | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/L702S858Z6 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




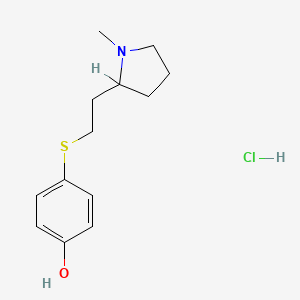



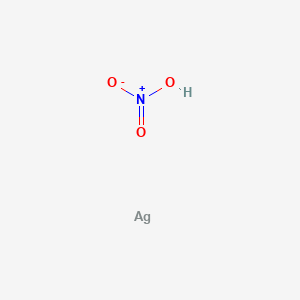
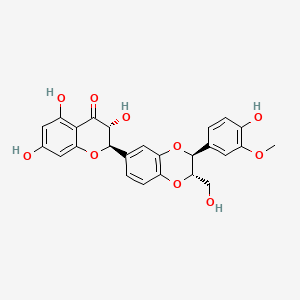
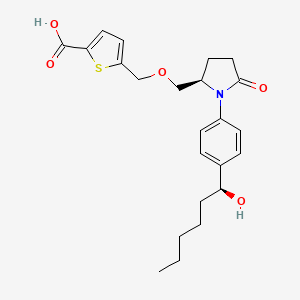


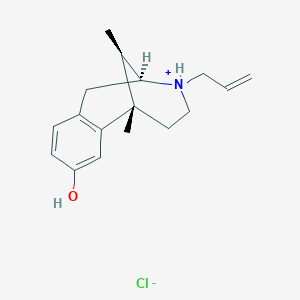
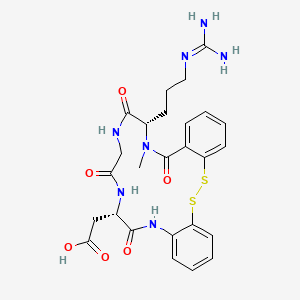
![[2-[bis[(2S)-2-aminopropanoyl]amino]-3-methylphenyl] (2S)-2-[[(2S)-2-(3-hydroxyhexanoylamino)-3-methylbutanoyl]amino]-3-methylbutanoate](/img/structure/B1681687.png)
![Methyl N-{(4s,5s)-5-[(L-Alanyl-L-Alanyl)amino]-4-Hydroxy-6-Phenylhexanoyl}-L-Valyl-L-Valinate](/img/structure/B1681688.png)